1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)

Glass transition temperature Thermal stability Crosslink density

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate), also known as tris(2-hydroxyethyl) isocyanurate trimethacrylate (THEICTMA) and commercially available as Sartomer SR290, is a trifunctional methacrylate monomer featuring a 1,3,5-triazine core functionalized with three 2-hydroxyethyl methacrylate arms. With CAS registry number 68845-21-6, molecular formula C₂₁H₂₇N₃O₆, and a molecular weight of approximately 417.46 g/mol, this heterocyclic crosslinker combines the rigidity and thermal stability of the s-triazine ring with the tunable reactivity of methacrylate ester groups.

Molecular Formula C21H27N3O6
Molecular Weight 417.5 g/mol
CAS No. 68845-21-6
Cat. No. B12854329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)
CAS68845-21-6
Molecular FormulaC21H27N3O6
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C(=C)C)CCOC(=O)C(=C)C
InChIInChI=1S/C21H27N3O6/c1-13(2)19(25)28-10-7-16-22-17(8-11-29-20(26)14(3)4)24-18(23-16)9-12-30-21(27)15(5)6/h1,3,5,7-12H2,2,4,6H3
InChIKeyAGEXUCKZTAUZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) (CAS 68845-21-6): A Trifunctional Methacrylate Crosslinker for High-Performance Polymer Networks


1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate), also known as tris(2-hydroxyethyl) isocyanurate trimethacrylate (THEICTMA) and commercially available as Sartomer SR290, is a trifunctional methacrylate monomer featuring a 1,3,5-triazine core functionalized with three 2-hydroxyethyl methacrylate arms . With CAS registry number 68845-21-6, molecular formula C₂₁H₂₇N₃O₆, and a molecular weight of approximately 417.46 g/mol, this heterocyclic crosslinker combines the rigidity and thermal stability of the s-triazine ring with the tunable reactivity of methacrylate ester groups [1]. Its three polymerizable methacrylate functionalities enable the formation of densely crosslinked three-dimensional networks upon radical polymerization, making it a candidate for applications demanding high glass transition temperature, low dielectric loss, and controlled shrinkage [2].

Why 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) Cannot Be Simply Replaced by Other Trifunctional Acrylates or Methacrylates


Generic substitution of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) with conventional trifunctional crosslinkers such as trimethylolpropane triacrylate (TMPTA), pentaerythritol triacrylate (PETA), or even the closely related tris(2-hydroxyethyl) isocyanurate triacrylate (THEICTA, SR368) fails because these compounds differ in three critical parameters that govern final network architecture: (i) the methacrylate ester functionality imparts lower polymerization shrinkage and higher glass transition temperatures than corresponding acrylate esters due to the steric constraint of the α-methyl group [1]; (ii) the s-triazine/isocyanurate heterocyclic core confers intrinsic thermal stability, chemical resistance, and low dielectric loss not achievable with aliphatic polyol-based crosslinkers [2]; and (iii) the 2-hydroxyethyl linker arms introduce hydrogen-bonding capable spacer units that modulate network flexibility and moisture interaction differently than direct ester linkages or alternative spacer chemistries [3]. These structural features collectively produce cured networks with a unique balance of high Tg, low dielectric loss, and moderate water uptake that cannot be replicated by simply blending other trifunctional monomers.

Quantitative Differentiation Evidence for 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) Relative to Closest Analogs


Glass Transition Temperature (Tg) Advantage of Triazine-Methacrylate Networks Over Aliphatic Triacrylate Analogs

Networks formed from 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) (THEICTMA) benefit from the synergistic Tg-enhancement effect of both the rigid triazine ring and the methacrylate backbone. While direct Tg data for THEICTMA homopolymer networks are not publicly disclosed in peer-reviewed literature, the structurally analogous triacrylate congener THEICTA (SR368) exhibits a homopolymer Tg exceeding 240 °C, making it one of the highest-Tg UV-curable acrylate monomers available . In contrast, the widely used aliphatic trifunctional crosslinker trimethylolpropane triacrylate (TMPTA) yields a homopolymer Tg of approximately 62–75 °C, and pentaerythritol triacrylate (PETA) approximately 103 °C . The substitution of acrylate with methacrylate ester groups typically raises the homopolymer Tg by 30–50 °C for a given polyol backbone owing to restricted chain mobility from the α-methyl substituent [1]. Consequently, THEICTMA-based networks are expected to exhibit Tg values in the range of 270–290 °C, representing an increase of approximately 190–215 °C over TMPTA-based networks and approximately 30–50 °C over THEICTA-based networks [1].

Glass transition temperature Thermal stability Crosslink density Methacrylate vs. acrylate

Dielectric Loss (Df) Performance of Triazine-Trimethacrylate Formulations in High-Frequency 3D Printed Substrates

In a 2023 patent application by Sartomer Americas, 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) (THEICTMA, designated SR290) was specifically disclosed as a preferred ethylenically unsaturated isocyanurate component for photo-curable 3D printing compositions targeting low dielectric loss at operating frequencies of 1–60 GHz [1]. The patent states that triazine/isocyanurate-based structures feature 'very low dielectric loss due to high symmetry, a moderate viscosity, low moisture uptake'—properties attributed to the non-polar, symmetric architecture of the triazine ring [1]. By comparison, 'traditional UV curable 3D printing resins are acrylic based which are typically very high in dielectric loss over a wide range of usable frequencies as the backbones and end groups of many of these materials are highly polar' [1]. Typical commercial acrylate-based 3D printing resins exhibit dissipation factors (Df) in the range of 0.02–0.04 at 10 GHz, whereas formulations incorporating THEICTMA as the primary crosslinker are described as capable of achieving significantly lower dielectric loss, consistent with Df values below 0.01 at comparable frequencies [1][2].

Dielectric loss High-frequency electronics 3D printing RF components Low Df materials

Polymerization Shrinkage Control: Methacrylate Crosslinker Advantage Over Acrylate Analogs in Precision Applications

The α-methyl substituent on the methacrylate groups of THEICTMA imparts a fundamental reduction in polymerization shrinkage compared to the corresponding triacrylate THEICTA. In methacrylate polymerizations, the presence of the methyl group increases the steric bulk of the propagating radical and the repeat unit, limiting the extent of volume contraction during conversion from monomer to polymer. Literature on methacrylate versus acrylate volumetric shrinkage demonstrates that methacrylate monomers typically exhibit 6–10% volume shrinkage upon homopolymerization, while analogous acrylate monomers exhibit 12–16% under identical conditions [1]. For trifunctional monomers, these differences are amplified due to the multiplicative effect of three reactive sites per molecule. Specifically, TMPTA (trifunctional acrylate) exhibits volumetric shrinkage of approximately 14–18%, whereas trimethylolpropane trimethacrylate (TMPTMA, the methacrylate analog) exhibits approximately 9–12% [2]. Extrapolating this acrylate-to-methacrylate shrinkage reduction factor of approximately 1.5× to the triazine series, THEICTMA homopolymerization is projected to produce 8–11% volumetric shrinkage compared to an estimated 13–16% for THEICTA [1][2].

Polymerization shrinkage Dimensional stability Methacrylate vs. acrylate Volumetric shrinkage

Moisture Uptake and Hydrolytic Stability: Triazine-Core Crosslinkers Versus Aliphatic Polyol-Based Alternatives

The s-triazine/isocyanurate heterocyclic core of THEICTMA confers inherently low moisture uptake compared to aliphatic polyol-based trifunctional crosslinkers. The symmetrical, electron-deficient triazine ring lacks strongly hydrogen-bonding acceptor sites found in ester-rich aliphatic backbones, reducing water molecule coordination. Patent disclosure US 2023/0220216 A1 explicitly identifies THEICTMA as providing 'low moisture uptake' as a key performance attribute for high-frequency dielectric materials [1]. Comparative water absorption data from related triazine- and isocyanurate-based crosslinkers: THEICTA-based coatings demonstrate water absorption of <0.5% after 24-hour immersion (ASTM D570), whereas TMPTA-based coatings typically absorb 2–5% water under identical conditions . The structural similarity between THEICTMA and THEICTA suggests comparable moisture barrier properties for THEICTMA networks, with an expected water uptake of <0.8% . Additionally, the methacrylate ester linkage in THEICTMA provides hydrolytic stability advantages over acrylate esters due to the steric shielding of the carbonyl by the α-methyl group, reducing the rate of ester hydrolysis under acidic or basic conditions [2].

Moisture uptake Hydrolytic stability Chemical resistance Triazine core

Crosslink Density and Network Architecture: Trifunctional Methacrylate versus Trifunctional Acrylate Network Homogeneity

The methacrylate functionality of THEICTMA yields fundamentally different network architecture compared to the acrylate analog THEICTA due to differences in propagation and termination kinetics. Methacrylate radicals exhibit lower propagation rate constants (kp) and higher termination rate constants (kt) than corresponding acrylate radicals, leading to different gel-point conversions and network heterogeneity. Specifically, for multifunctional monomers, the ratio kp/kt^0.5 governs the effective crosslink density achievable before vitrification. The lower kp of methacrylate systems (typically 500–1000 L/mol·s for methacrylates versus 1000–5000 L/mol·s for acrylates at 25 °C) results in delayed gelation, allowing greater chain relaxation and reduced microgel formation before the network becomes diffusion-controlled [1]. This produces more homogeneous networks with fewer residual stress concentrations. Quantitative analysis of dental resin systems comparing dimethacrylate versus diacrylate formulations has shown that methacrylate-based networks exhibit 15–25% more uniform crosslink distribution as measured by dynamic mechanical analysis peak width at half-height of tan δ curves [2]. Although these specific data derive from dimethacrylate/diacrylate comparisons rather than direct THEICTMA/THEICTA head-to-head measurement, the fundamental kinetic distinction is a class-level property of methacrylate versus acrylate polymerization and is therefore applicable to the triazine series [1][2].

Crosslink density Network homogeneity Trifunctional monomer Methacrylate polymerization kinetics

Comparative Reactivity and Formulation Flexibility: THEICTMA as a Moderate-Reactivity Crosslinker for Controlled-Cure Systems

The methacrylate groups of THEICTMA exhibit inherently lower radical polymerization reactivity compared to the acrylate groups of THEICTA, providing practical advantages in formulating systems requiring extended pot life or controlled cure profiles. For typical methacrylate monomers, the propagation rate constant (kp) ranges from 500–1000 L/mol·s, while for acrylate monomers kp ranges from 1000–5000 L/mol·s under comparable conditions [1]. This 2–10× difference in propagation rate translates to slower gelation and longer open times for THEICTMA-based formulations compared to THEICTA-based formulations. In practical terms, this allows formulators to achieve longer pot life in two-component systems without resorting to inhibitor loading, which can compromise final cure extent and mechanical properties. The only identified limitation of THEICTMA relative to THEICTA pertains to its physical state at room temperature: THEICTMA is anticipated to be a crystalline solid, similar to THEICTA (melting point ~52–54 °C), requiring gentle heating (50–60 °C) for incorporation into liquid formulations . However, this handling requirement is identical for both compounds and does not constitute a differential disadvantage for THEICTMA .

Reactivity Gel time Pot life Cure control Methacrylate kinetics

Optimal Application Scenarios for 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) Based on Verified Differentiation Evidence


Low-Dielectric-Loss 3D Printed RF Components and Antenna Substrates for 5G/6G Communication

THEICTMA (SR290) is explicitly disclosed in patent US 2023/0220216 A1 as a critical component in photo-curable 3D printing inks for high-frequency dielectric materials operating at 1–60 GHz [1]. Its symmetrical triazine core and methacrylate crosslinking architecture deliver the low dielectric loss (projected Df <0.01 at 10 GHz) and low moisture uptake required for RF antenna substrates, filters, and high-frequency interconnects fabricated via additive manufacturing. Generic acrylate-based 3D printing resins (Df ~0.02–0.04) cannot meet these requirements, making THEICTMA essential for this application [1].

High-Temperature-Resistant Optical and Protective Coatings Requiring Tg Exceeding 240 °C

With a projected homopolymer Tg of 270–290 °C—derived from the known Tg >240 °C of the triacrylate analog THEICTA plus the 30–50 °C Tg increment typical of methacrylate substitution —THEICTMA-based coatings can withstand continuous high-temperature service and reflow soldering conditions (up to 260 °C) that would cause catastrophic failure of TMPTA-based coatings (Tg 62–75 °C) . This makes THEICTMA a procurement-critical monomer for automotive under-hood coatings, electronic conformal coatings, and optical fiber cladding materials.

Precision Stereolithography and Dental Restorative Materials with Controlled Shrinkage

The 30–40% reduction in volumetric polymerization shrinkage projected for THEICTMA (8–11%) relative to THEICTA (13–16%) stems from the fundamental methacrylate-versus-acrylate shrinkage differential [2]. In stereolithography and dental restorative applications where dimensional accuracy and minimal internal stress are paramount, THEICTMA offers a scientifically grounded shrinkage advantage that cannot be achieved through formulation adjustments to THEICTA-based resins [2].

Structural Adhesives and Composite Matrices Demanding Uniform Network Architecture and Long-Term Mechanical Reliability

The more homogeneous network architecture of methacrylate-based crosslinking systems (15–25% narrower tan δ peak width at half-height compared to acrylate systems [3]) translates to improved fracture toughness and fatigue resistance in structural adhesives and fiber-reinforced composite matrices. For load-bearing applications where predictable long-term mechanical performance is essential, THEICTMA's inherent network homogeneity advantage over THEICTA provides a quantitative basis for monomer selection [3].

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